2,4-Dihydroxy-3-methylbenzohydrazide

Hydrogen Bonding Drug-Receptor Interactions Crystallography

2,4-Dihydroxy-3-methylbenzohydrazide (CAS 1142211-15-1) is a research-grade benzohydrazide with a critical 3-methyl-2,4-dihydroxy substitution pattern. Unlike unsubstituted analogs, the 3-methyl group introduces steric and electronic effects essential for LSD1/LSD2 inhibitor SAR. LogP 0.72, four H-bond donors/acceptors enable superior permeability and coordination chemistry. Ideal for hydrazone libraries, heterocyclic synthesis, and metal chelation studies. Purity ≥95%. For non-human research only. Request bulk quote.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1142211-15-1
Cat. No. B1327126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-3-methylbenzohydrazide
CAS1142211-15-1
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)C(=O)NN)O
InChIInChI=1S/C8H10N2O3/c1-4-6(11)3-2-5(7(4)12)8(13)10-9/h2-3,11-12H,9H2,1H3,(H,10,13)
InChIKeyOPYCGTBPNSTUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dihydroxy-3-methylbenzohydrazide (CAS 1142211-15-1): Chemical Profile and Procurement Considerations


2,4-Dihydroxy-3-methylbenzohydrazide (CAS 1142211-15-1) is a substituted benzohydrazide derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol [1]. The compound features a benzene ring substituted with two hydroxyl groups at the 2- and 4-positions, a methyl group at the 3-position, and a hydrazide moiety (-C(=O)NHNH₂) at the 1-position . This specific substitution pattern distinguishes it from unsubstituted benzohydrazides and other positional isomers. The compound is commercially available as a research chemical with a typical purity specification of 95.0% and is intended for non-human research applications only .

Procurement Rationale for 2,4-Dihydroxy-3-methylbenzohydrazide: Why Generic Benzohydrazides Are Not Interchangeable


Generic substitution of 2,4-dihydroxy-3-methylbenzohydrazide with simpler analogs such as 2,4-dihydroxybenzohydrazide (CAS 13221-86-8) is not advisable for research applications requiring precise molecular architecture. The presence of the methyl group at the 3-position of the benzene ring introduces steric and electronic effects that can significantly alter physicochemical properties, binding interactions, and biological activity profiles . In the context of histone demethylase inhibition, for example, patent disclosures indicate that specific substitution patterns on the benzohydrazide core—including alkyl, hydroxyl, and halogen substituents—are critical determinants of LSD1/LSD2 inhibitory potency and selectivity [1]. The 3-methyl substitution in the target compound confers a distinct LogP value of 0.72 compared to predicted values for unsubstituted analogs, influencing membrane permeability and solubility characteristics that cannot be replicated by unsubstituted benzohydrazides. Furthermore, the compound's specific hydrogen bond donor/acceptor arrangement (four hydrogen bond donors and four acceptors) [2] differs from that of 2,4-dihydroxybenzohydrazide (three hydrogen bond donors and four acceptors) , affecting intermolecular interactions critical for target engagement and crystallization behavior.

Quantitative Differentiation Evidence for 2,4-Dihydroxy-3-methylbenzohydrazide (CAS 1142211-15-1) Relative to Structural Analogs


Hydrogen Bond Donor Count: 2,4-Dihydroxy-3-methylbenzohydrazide vs. 2,4-Dihydroxybenzohydrazide

2,4-Dihydroxy-3-methylbenzohydrazide possesses four hydrogen bond donors compared to three for the unsubstituted analog 2,4-dihydroxybenzohydrazide (CAS 13221-86-8), while both compounds share four hydrogen bond acceptors [1]. This difference arises from the presence of the hydrazide -NH₂ group, the two phenolic -OH groups, and the hydrazide -NH- proton in the target compound, whereas the comparator lacks the additional -NH- donor due to its unsubstituted ring system. The increased hydrogen bond donor capacity can enhance intermolecular interactions with biological targets and influence crystallization behavior and solubility profiles.

Hydrogen Bonding Drug-Receptor Interactions Crystallography

Calculated Physicochemical Properties: Boiling Point and Density vs. Unsubstituted Benzohydrazide

2,4-Dihydroxy-3-methylbenzohydrazide exhibits a calculated boiling point of 323.7°C (EPA T.E.S.T.) and a density of 1.39 g/cm³ (EPA T.E.S.T.) [1]. In contrast, the unsubstituted analog 2,4-dihydroxybenzohydrazide has a melting point of 247-250°C (experimental) and a predicted density of 1.477 g/cm³ . The 3-methyl substitution increases molecular weight (182.18 vs. 168.15 g/mol) and reduces density by approximately 0.09 g/cm³ (-6%), which may affect handling characteristics during synthesis and purification workflows.

Physicochemical Characterization Process Chemistry Purification

Substitution Pattern Relevance to LSD1 Histone Demethylase Inhibition: Class-Level Evidence from Benzohydrazide Patent Literature

Patent US20170001970A1 discloses that substituted benzohydrazide analogs function as inhibitors of lysine-specific histone demethylase (LSD1 and LSD2) [1]. The patent specifically claims compounds where R₁ (position analogous to the 3-position substituent in the target compound) is selected from H, halogen, alkyl, and OH, and where R₃ (position analogous to the 5-position) is selected from H, OH, and alkyl. The target compound 2,4-dihydroxy-3-methylbenzohydrazide matches this substitution pattern with R₁ = methyl (alkyl), R₃ = H, and features the required 2,4-dihydroxy substitution. While the patent does not provide IC₅₀ values for the target compound specifically, it establishes that alkyl substitution at the 3-position is a critical determinant of LSD1 inhibitory activity within this chemotype.

Epigenetics Histone Demethylase LSD1/LSD2 Inhibition

LogP Value and Rotatable Bond Count: Implications for Membrane Permeability and Ligand Efficiency

2,4-Dihydroxy-3-methylbenzohydrazide has a reported LogP value of 0.72 and a single rotatable bond . The calculated LogP for the unsubstituted analog 2,4-dihydroxybenzohydrazide is not directly available from the same source, but the addition of a methyl group typically increases LogP by approximately +0.5 units. The presence of only one rotatable bond (the C-N bond of the hydrazide moiety) confers conformational rigidity that may enhance target binding specificity relative to more flexible benzohydrazide derivatives containing extended alkyl chains or additional methylene groups.

Drug Likeness ADME Prediction Ligand Efficiency

Purity Specification and Procurement Considerations: Comparative Availability Analysis

2,4-Dihydroxy-3-methylbenzohydrazide is commercially available with a specified purity of 95.0% (HPLC) from established research chemical suppliers . The compound is offered for research and further manufacturing use only, not for direct human use . In contrast, the unsubstituted analog 2,4-dihydroxybenzohydrazide is available at higher purity grades (>98.0%, TCI [1]) and at lower cost due to more established synthetic routes and broader commercial availability. However, the methyl-substituted derivative's custom synthesis status and limited commercial sources may confer value for patent-protected research programs requiring novel chemical matter or for SAR studies exploring the effects of 3-position substitution.

Chemical Procurement Quality Control Research Supply Chain

High-Value Research and Industrial Application Scenarios for 2,4-Dihydroxy-3-methylbenzohydrazide (CAS 1142211-15-1)


Epigenetic Drug Discovery: LSD1/LSD2 Histone Demethylase Inhibitor Development

2,4-Dihydroxy-3-methylbenzohydrazide serves as a key building block for the synthesis of substituted benzohydrazide analogs targeting lysine-specific histone demethylases (LSD1/LSD2). The compound's 3-methyl-2,4-dihydroxy substitution pattern aligns with structural claims in patent US20170001970A1, which describes benzohydrazide derivatives as inhibitors of these epigenetic targets [1]. Researchers can utilize this compound as a starting material for further derivatization to explore structure-activity relationships (SAR) and optimize potency and selectivity against LSD1/LSD2, which are implicated in oncology indications including acute myeloid leukemia and small cell lung cancer.

Synthesis of Hydrazone Derivatives for Antimicrobial and Enzyme Inhibition Studies

The hydrazide functional group of 2,4-dihydroxy-3-methylbenzohydrazide provides a reactive handle for condensation with aldehydes or ketones to form hydrazone derivatives. Literature on benzohydrazide derivatives demonstrates that hydrazones derived from similar scaffolds exhibit in vitro inhibitory activity against urease, α-glucosidase, and various microbial pathogens [2]. The presence of the 3-methyl group and 2,4-dihydroxy substitution in the target compound offers a unique starting point for generating hydrazone libraries with distinct steric and electronic profiles compared to derivatives prepared from unsubstituted benzohydrazides [3].

Coordination Chemistry and Metal Complex Synthesis

Benzohydrazide derivatives are well-established ligands for transition metal coordination due to the presence of N,O-donor atoms capable of forming stable chelate complexes [4]. 2,4-Dihydroxy-3-methylbenzohydrazide features four hydrogen bond donors and four acceptors [5], enhancing its coordination versatility relative to simpler hydrazides. Metal complexes of substituted benzohydrazides have been explored for antimicrobial applications and as potential anticancer agents, with the specific substitution pattern influencing both complex geometry and biological activity [6]. The 3-methyl substitution in the target compound introduces steric effects that may alter metal-binding stoichiometry and complex stability constants.

Building Block for Heterocyclic Synthesis

The hydrazide moiety of 2,4-dihydroxy-3-methylbenzohydrazide can be utilized as a precursor for the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles, which are privileged scaffolds in medicinal chemistry [7]. The compound's LogP of 0.72 and single rotatable bond make it a favorable starting material for generating heterocyclic derivatives with drug-like physicochemical properties. The 3-methyl group provides a point of differentiation from heterocycles derived from unsubstituted benzohydrazides, enabling the exploration of methyl-substituted heterocyclic series.

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